molecular formula C10H22N2O2 B6619277 tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate CAS No. 2350383-72-9

tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate

Cat. No.: B6619277
CAS No.: 2350383-72-9
M. Wt: 202.29 g/mol
InChI Key: VGFSVDUGQNCSSD-QMMMGPOBSA-N
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Description

Tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate (TBC) is an organic compound with a unique structure that has been used in various scientific applications. TBC has been studied extensively in recent years due to its unique properties and potential applications in various areas of research. In

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate is not fully understood. However, it is believed to act as a Lewis acid, which is an electron-pair acceptor. This means that it can accept electrons from other molecules, which can result in the formation of a new bond. This can lead to the formation of new molecules or the modification of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory and anti-microbial properties. In addition, it has been shown to have anti-cancer and anti-oxidant properties. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate has several advantages and limitations for laboratory experiments. One of the major advantages is its stability, which allows it to be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize and can be used in a wide range of chemical reactions. However, one of the major limitations is its toxicity, which can be dangerous if not handled properly.

Future Directions

The potential future directions for research on tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate are numerous. One potential direction is the development of new synthesis methods for this compound. Another potential direction is the development of new applications for this compound, such as in the synthesis of pharmaceuticals, polymers, and dyes. In addition, further research into the biochemical and physiological effects of this compound could lead to new therapeutic uses. Additionally, research into the mechanism of action of this compound could lead to new insights into its biological activity. Finally, research into the environmental fate of this compound could lead to new insights into its environmental impact.

Synthesis Methods

Tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate can be synthesized by a variety of methods, including the Williamson ether synthesis, the reductive amination of aldehyde, and the reaction of a tert-butyl amine with a carboxylic acid. The Williamson ether synthesis is the most commonly used method for the synthesis of this compound. This method involves the reaction of a tert-butyl alcohol with a carboxylic acid, followed by the addition of an amine. The reductive amination of aldehyde is another method for the synthesis of this compound. This method involves the reaction of aldehyde with an amine, followed by the reduction of the aldehyde with a reducing agent. The reaction of tert-butyl amine with a carboxylic acid is the third method for the synthesis of this compound. This method involves the reaction of a tert-butyl amine with a carboxylic acid, followed by the addition of an amine.

Scientific Research Applications

Tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, polymers, and dyes. This compound has also been used in the synthesis of peptides, proteins, and nucleic acids. In addition, this compound has been used in the synthesis of catalysts, surfactants, and other organic compounds.

Properties

IUPAC Name

tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFSVDUGQNCSSD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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